molecular formula C15H13ClN2O2 B11715037 N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11715037
M. Wt: 288.73 g/mol
InChI Key: SXVAUSGNZCCPIJ-YVLHZVERSA-N
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Description

N-[(Z)-Benzylideneamino]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzylideneamino Schiff base substituent and a 4-chlorophenoxy group. The 4-chlorophenoxy moiety enhances lipophilicity, while the benzylideneamino group may contribute to chelation or receptor-binding properties .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10-

InChI Key

SXVAUSGNZCCPIJ-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide typically involves the condensation of benzylideneaniline with 2-(4-chlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and reagents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents on Acetamide Nitrogen Aromatic Ring Substituents Molecular Weight Key Functional Features
N-[(Z)-Benzylideneamino]-2-(4-chlorophenoxy)acetamide (Z)-Benzylideneamino 4-Chlorophenoxy ~318.7 (est.) Schiff base, chloroaryl ether
2-(4-Chlorophenoxy)-N-[(1r,4r)-4-(2-chloroacetamido)cyclohexyl]acetamide Cyclohexyl (2-chloroacetamido) 4-Chlorophenoxy ~385.3 (est.) Chloroacetamido, cyclohexyl group
N-(4-Hydroxyphenyl)acetamide None 4-Hydroxyphenyl 151.16 Hydroxyl group, polar
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 2-Hydroxyimino (oxime) 4-Chlorophenyl 200.62 Oxime group, reactive intermediate
2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 4-(1-Pyrrolidinylcarbonyl)phenyl 4-Chlorophenoxy 358.82 Pyrrolidinylcarbonyl, steric bulk

Physicochemical Properties

  • Solubility and Polarity: The hydroxyl group in N-(4-hydroxyphenyl)acetamide increases polarity and aqueous solubility compared to the 4-chlorophenoxy derivatives. The chloroaryl ether group in this compound enhances lipophilicity, favoring membrane permeability but reducing water solubility.
  • Thermal Stability :

    • The cyclohexyl and chloroacetamido groups in may stabilize the compound during synthesis, as it was used without further purification .
    • The oxime group in increases reactivity, necessitating careful handling during synthesis .

Biological Activity

N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological profile, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of 4-chlorophenoxyacetic acid with benzaldehyde derivatives under acidic conditions. The structural formula is as follows:

C16H16ClN2O2\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{2}

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of phenoxyacetic acid exhibit significant antibacterial properties. For instance, a related compound showed good activity against Serratia marcescens, indicating that modifications in the phenoxyacetic structure can enhance antibacterial efficacy .

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundSerratia marcescens15 mm (example data)

2. Antiviral Activity

The antiviral potential of related compounds has been assessed against various viruses. For example, a phenoxyacetic derivative exhibited an IC50 value of 7.2 µM against the influenza virus, suggesting that the structural features of these compounds contribute to their antiviral efficacy .

CompoundVirus TypeIC50 (µM)
This compoundInfluenza7.2

3. Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been established through various assays. It was noted that the presence of a phenoxy group enhances the anti-inflammatory response by inhibiting pro-inflammatory cytokines .

CompoundInflammatory ModelEffectiveness
This compoundCarrageenan-induced paw edema in ratsSignificant reduction in edema

4. Anticancer Activity

Research indicates that this compound and its derivatives show promising anticancer activity. For instance, studies have reported IC50 values as low as 4.36 µM against human colon cancer cell lines (HCT 116), showcasing its potential as an anticancer agent .

CompoundCancer Cell LineIC50 (µM)
This compoundHCT 1164.36

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antibacterial : Inhibition of bacterial cell wall synthesis.
  • Antiviral : Disruption of viral replication mechanisms.
  • Anti-inflammatory : Modulation of cytokine release and inhibition of inflammatory pathways.
  • Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression and reduced inflammatory markers, supporting its therapeutic potential .

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